molecular formula C9H18N4O B1481034 1-(2-Azidoethyl)-3-(methoxymethyl)-4-methylpyrrolidine CAS No. 2098092-36-3

1-(2-Azidoethyl)-3-(methoxymethyl)-4-methylpyrrolidine

Cat. No. B1481034
CAS RN: 2098092-36-3
M. Wt: 198.27 g/mol
InChI Key: DNBUHSDXMVDENW-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-(methoxymethyl)-4-methylpyrrolidine, also known as AEMP, is an organic compound with a variety of applications in scientific research. AEMP is a nitrogen-containing heterocyclic compound that can be synthesized from the reaction of 2-azidoethanol and 3-methoxymethylpyrrolidine. The compound is widely used in a variety of scientific research applications, such as biochemical and physiological studies, due to its unique properties.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Neuroleptic Activity

    The compound has been used in the synthesis of benzamides with potential neuroleptic (antipsychotic) activity. A study found that certain benzamides of 1-benzyl-3-aminopyrrolidine were more active than corresponding linear benzamides, indicating potential for treating psychosis (Iwanami et al., 1981).

  • Key Intermediate in Antitumor Compounds

    It serves as a key intermediate in the chemoenzymatic synthesis of compounds like AG-7352, a new quinolone antitumor agent. The synthesis involved preparation of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine starting from diallylamine (Kamal et al., 2004).

  • Synthesis of 3-Amino-2-methylpyrrolidines

    This compound has been used in novel protocols to synthesize 3-amino-2-methylpyrrolidines, which were then applied in the formal synthesis of the antipsychotic drug emonapride (D’hooghe et al., 2009).

Synthesis of Analgesic Agents

  • Nonnarcotic Analgesic Agents: The compound has been utilized in synthesizing 1-aryl-3-azabicyclo[3.1.0]hexanes, which showed promising results as nonnarcotic analgesic agents in preclinical studies (Epstein et al., 1981).

Chemical Synthesis and Material Science Applications

  • Cycloaddition Reactions

    It has been instrumental in [3+2] dipolar cycloaddition reactions under continuous flow conditions, demonstrating its utility in the synthesis of N-benzylpyrrolidine derivatives (Grafton et al., 2010).

  • Synthesis of Penicillin

    The compound was used in a new synthesis route for penicillin, showcasing its importance in the development of antibiotics (Bachi & Breiman, 1980).

Other Applications

  • Synthesis of Thiazolidines

    It played a role in the [2 + 3]-cycloaddition of azomethine ylides with thiocarbonyl compounds to synthesize 3-benzyl-1,3-thiazolidines, important in medicinal chemistry (Gebert et al., 2003).

  • Enantioselective Synthesis

    It has been utilized in Lewis acid-Lewis acid heterobimetallic cooperative catalysis for enantioselective aza-Michael reactions, important in asymmetric synthesis (Yamagiwa et al., 2005).

properties

IUPAC Name

1-(2-azidoethyl)-3-(methoxymethyl)-4-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O/c1-8-5-13(4-3-11-12-10)6-9(8)7-14-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBUHSDXMVDENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1COC)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azidoethyl)-3-(methoxymethyl)-4-methylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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